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Compound of Interest

4,6-Dichloro-2-ethylpyrimidin-5-
Compound Name:
amine

Cat. No.: B1580559

An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-2-
ethylpyrimidin-5-amine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of
4,6-Dichloro-2-ethylpyrimidin-5-amine (CAS No. 6237-96-3). As a key heterocyclic
intermediate, this compound serves as a fundamental building block in modern medicinal
chemistry. Its dichloropyrimidine core, functionalized with an ethyl group and an amine, offers
versatile reaction handles for the synthesis of complex molecular architectures. This document
details its chemical identity, structural features, and critical physicochemical parameters such
as lipophilicity, boiling point, and density, which are crucial for its application in drug design and
process development. We further explore its chemical reactivity, stability, and standard
analytical protocols for its characterization. The guide contextualizes this data by discussing its
significant role in the development of targeted therapeutics, including kinase inhibitors and
protein degraders, making it an invaluable resource for researchers, chemists, and drug
development professionals.

Introduction

4,6-Dichloro-2-ethylpyrimidin-5-amine is a substituted pyrimidine that has emerged as a
high-value intermediate in the field of pharmaceutical sciences. The pyrimidine scaffold is a
privileged structure in medicinal chemistry, forming the core of numerous approved drugs and

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1580559?utm_src=pdf-interest
https://www.benchchem.com/product/b1580559?utm_src=pdf-body
https://www.benchchem.com/product/b1580559?utm_src=pdf-body
https://www.benchchem.com/product/b1580559?utm_src=pdf-body
https://www.benchchem.com/product/b1580559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

clinical candidates. The specific arrangement of substituents on this compound—two reactive
chlorine atoms, a lipophilic ethyl group, and a nucleophilic amine—provides a unique
combination of properties and synthetic potential.

The chlorine atoms at the C4 and C6 positions are susceptible to sequential and selective
nucleophilic aromatic substitution (SNAr), allowing for the controlled introduction of various
functional groups and the construction of diverse molecular libraries. This reactivity is
fundamental to its utility as a scaffold in drug discovery. Its designation as a "Protein Degrader
Building Block™ highlights its application in the synthesis of Proteolysis Targeting Chimeras
(PROTACS), a revolutionary therapeutic modality designed to hijack the cell's natural protein
disposal system to eliminate disease-causing proteins.[1] Furthermore, its derivatives are
integral to the development of kinase inhibitors for cancer therapy.[2]

Understanding the fundamental physicochemical properties of this molecule is paramount for
its effective use. These properties govern its solubility, reactivity, stability, and pharmacokinetic
profile in derivative compounds, directly impacting reaction optimization, purification strategies,
and the ultimate success of a drug development campaign.

Chemical Identity and Structure

The unique reactivity and physical behavior of 4,6-Dichloro-2-ethylpyrimidin-5-amine are
rooted in its molecular structure.

Caption: Chemical structure of 4,6-Dichloro-2-ethylpyrimidin-5-amine.

Table 1: Chemical Identifiers
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Identifier Value Source

4,6-Dichloro-2-ethylpyrimidin-

Chemical Name ] [1]
5-amine

CAS Number 6237-96-3 [1]

Molecular Formula CeH7CI2N3 [1]

Molecular Weight 192.05 g/mol [1112]
4,6-dichloro-2-ethylpyrimidin-5-

IUPAC Name ) N/A
amine

Canonical SMILES CCC1=NC(=C(C(=N1)CDHN)CI [3]

5-Amino-4,6-dichloro-2-
Synonyms o [3]
ethylpyrimidine

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both
chemical and biological systems. The data for 4,6-Dichloro-2-ethylpyrimidin-5-amine, largely
derived from computational predictions, provides essential insights for its handling and
application.

Table 2: Summary of Physicochemical Properties
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Property Value Type Source
Physical State Solid (predicted) Predicted N/A
- ) 571.9°C @ 760 _

Boiling Point Predicted [3]

mmHg
Flash Point 299.7 °C Predicted [3]
Density 1.536 g/cm3 Predicted [3]
LogP (Lipophilicity) 2.51 Calculated [3]
Hydrogen Bond

1 (from -NH2) Calculated [3]
Donors
Hydrogen Bond 3 (from ring N and -

Calculated [3]

Acceptors NH2)
Rotatable Bonds 1 (ethyl group) Calculated [3]
Refractive Index 1.73 Predicted [3]

Detailed Analysis

o Physical State and Appearance: While experimental data is scarce, based on its molecular
weight and the properties of similar heterocyclic compounds, 4,6-Dichloro-2-
ethylpyrimidin-5-amine is predicted to be a solid at room temperature.

» Boiling and Flash Points: The predicted boiling point is notably high, which is characteristic of
highly polar, functionalized heterocyclic compounds capable of strong intermolecular
interactions.[3] The high flash point suggests it is not highly flammable under standard
conditions.[3]

» Solubility: With a calculated LogP of 2.51, the compound is expected to have moderate
lipophilicity.[3] This suggests it will be poorly soluble in water but should exhibit good
solubility in common organic solvents such as dichloromethane, ethyl acetate, and
tetrahydrofuran. This property is crucial when selecting solvent systems for chemical
reactions and purification processes like chromatography or recrystallization.
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Lipophilicity (LogP): The partition coefficient (LogP) of 2.51 indicates a balanced character
between hydrophilicity and lipophilicity.[3] In drug development, LogP values in this range are
often favorable for achieving adequate cell membrane permeability, a key factor for oral
bioavailability and intracellular target engagement.

Hydrogen Bonding Capacity: With one hydrogen bond donor and three acceptors, the
molecule has the potential to participate in hydrogen bonding, which influences its melting
point, boiling point, and interactions with biological macromolecules like proteins.[3]

Spectral Analysis (Predicted)

No public experimental spectra are available for this specific compound. However, its spectral

characteristics can be reliably predicted based on its structure and data from analogous

compounds.

IH NMR: The proton NMR spectrum is expected to show a characteristic triplet-quartet
pattern for the ethyl group (~1.3 ppm, 3H, triplet; ~2.8 ppm, 2H, quartet). The amine (-NH2)
protons would likely appear as a broad singlet, with a chemical shift that could vary
depending on solvent and concentration, typically in the 4-6 ppm range.

13C NMR: The spectrum should display six distinct carbon signals: two for the ethyl group,
and four for the pyrimidine ring carbons, with the chlorine-bearing carbons (C4, C6) shifted
significantly downfield.

Mass Spectrometry: The mass spectrum would be most notable for its isotopic pattern. The
presence of two chlorine atoms will result in a characteristic cluster of peaks for the
molecular ion: an (M)+ peak, an (M+2)+ peak of approximately 66% the intensity of M+, and
an (M+4)+ peak of approximately 10% intensity. The exact mass would be 191.0017.[3]

Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching from the
amine group (typically two bands around 3300-3500 cm~1), C-H stretching from the ethyl
group (~2850-2950 cm~1), C=N and C=C stretching from the pyrimidine ring (~1500-1650
cm~1), and C-Cl stretching (~600-800 cm™1).

Reactivity, Stability, and Handling
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The synthetic utility of 4,6-Dichloro-2-ethylpyrimidin-5-amine is defined by its chemical
reactivity, particularly at the two chlorine-substituted positions.

Chemical Reactivity: Nucleophilic Aromatic Substitution
(SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms,
makes the C4 and C6 positions highly susceptible to attack by nucleophiles. This SNAr
reaction is the cornerstone of its application as a building block.

e Mechanism: Nucleophiles (e.g., amines, alcohols, thiols) attack the carbon bearing a chlorine
atom, forming a negatively charged intermediate (a Meisenheimer complex) that is stabilized
by the electron-withdrawing pyrimidine ring. The subsequent loss of the chloride ion restores
aromaticity and yields the substituted product.

o Selectivity: The two chlorine atoms can be substituted sequentially. The first substitution
typically occurs readily. The second substitution is often more challenging due to the
electron-donating character of the newly introduced group, which deactivates the ring
towards further attack. This differential reactivity can be exploited to synthesize
unsymmetrically substituted pyrimidines by carefully controlling reaction conditions and
nucleophile stoichiometry.

Di-substituted Product
(with excess Nu-H)

Loss of CI- Mono-substituted Product Second Substitution

4,6-Dichloro-2- imidin-5
+ Nucleophile (Nu-H)

Nucleophilic Attack o IVEEERIETER e
kgl (Anionic Intermediate)

Click to download full resolution via product page

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAT).

Chemical Stability and Handling

« Stability: The compound may be sensitive to strong acids or bases and high temperatures,
which could lead to decomposition or hydrolysis of the chloro groups.

o Storage: Commercial suppliers recommend storing the compound under an inert gas
(nitrogen or argon) at refrigerated temperatures (2—8°C).[2][3] This precaution minimizes
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degradation from atmospheric moisture, which could hydrolyze the reactive C-Cl bonds, and
prevents potential oxidation.

Standard Experimental Protocols

To ensure scientific integrity, the characterization of 4,6-Dichloro-2-ethylpyrimidin-5-amine
should follow standardized, verifiable protocols.

Protocol: HPLC for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the
compound and for monitoring reaction progress.

e Preparation of Standard Solution: Accurately weigh ~1 mg of the compound and dissolve it in
1 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.

e Instrumentation:
o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um).

o Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1%
formic acid.

o Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return
to initial conditions.

o Flow Rate: 1.0 mL/min.
o Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).
e Injection: Inject 5-10 pL of the standard solution.

e Analysis: The purity is calculated based on the area percentage of the main peak in the
resulting chromatogram.
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Caption: Standard workflow for purity determination by HPLC.
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Protocol: Shake-Flask Method for LogP Determination
(OECD 107)

e Preparation: Prepare a solution of the compound in the higher-density solvent (e.g., n-
octanol saturated with water).

o Partitioning: Add an equal volume of the lower-density solvent (e.g., water saturated with n-
octanol).

o Equilibration: Shake the mixture vigorously for a set period at a constant temperature (e.g.,
25°C) until equilibrium is reached.

o Separation: Centrifuge the mixture to ensure complete separation of the two phases.

o Quantification: Carefully remove aliquots from both the n-octanol and aqueous layers.
Determine the concentration of the compound in each layer using a suitable analytical
method, such as HPLC-UV.

o Calculation: The patrtition coefficient (P) is the ratio of the concentration in the n-octanol
phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this
value.

Applications in Drug Discovery and Development

The true value of 4,6-Dichloro-2-ethylpyrimidin-5-amine lies in its application as a versatile
starting material for high-value therapeutics.

» Kinase Inhibitors: The pyrimidine core is a common scaffold for ATP-competitive kinase
inhibitors. The C4 and C6 positions can be functionalized with groups that interact with the
hinge region of the kinase, while other positions can be modified to achieve selectivity and
desired pharmacokinetic properties.[2]

» Protein Degraders (PROTACS): As a certified building block for protein degraders, this
compound is used to construct the part of the PROTAC that binds to the target protein.[1]
The other end of the PROTAC binds to an E3 ligase, bringing the target protein into proximity
for ubiquitination and subsequent degradation by the proteasome. The SNAr chemistry is
ideal for linking this scaffold to the E3 ligase binder via a flexible linker.
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e Analog to Key Intermediates: The closely related compound, 4,6-dichloro-2-
(propylthio)pyrimidin-5-amine, is a well-established intermediate in the synthesis of
Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombosis.[4] This highlights the proven
success of this chemical class in producing blockbuster drugs.
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Nucleophilic Aromatic

G,6-DichIoro-2-ethylpyrimidin-5-amin3

Substitution (SNAr)
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Caption: Role of the compound from building block to therapeutic candidate.

Conclusion

4,6-Dichloro-2-ethylpyrimidin-5-amine is more than a simple chemical, it is a strategic tool
for modern drug discovery. Its well-defined physicochemical properties—moderate lipophilicity,
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multiple hydrogen bond acceptors, and predictable reactivity—make it an ideal scaffold for
creating complex and potent therapeutic agents. The dual chlorine atoms provide reliable
chemical handles for SNAr reactions, enabling the systematic construction of diverse molecular
libraries. Its established use as a building block for kinase inhibitors and next-generation
protein degraders underscores its importance and potential. This guide provides the
foundational knowledge required for scientists to fully leverage the capabilities of this versatile
intermediate in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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